N-(2-methoxyethyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(2-methoxyethyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with methoxyethyl, methoxyphenyl, and phenyl groups
Preparation Methods
The synthesis of N-(2-methoxyethyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves several steps. One common synthetic route includes the following steps:
Preparation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-cyano-4,4-dimethoxybutanoate and formamidine.
Substitution reactions: The core structure is then subjected to substitution reactions to introduce the methoxyethyl, methoxyphenyl, and phenyl groups.
Chemical Reactions Analysis
N-(2-methoxyethyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-methoxyethyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit Bruton’s tyrosine kinase (BTK), which plays a crucial role in the signaling pathways of B cells . The inhibition of BTK can lead to the suppression of B cell activation and proliferation, making it a potential therapeutic agent for conditions like rheumatoid arthritis.
Comparison with Similar Compounds
N-(2-methoxyethyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be compared with other pyrrolo[2,3-d]pyrimidine derivatives, such as:
N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine: This compound has a similar core structure but different substituents, which may result in different biological activities.
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound lacks the methoxyethyl and methoxyphenyl groups, which can significantly alter its chemical properties and reactivity.
Properties
Molecular Formula |
C22H22N4O2 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H22N4O2/c1-27-13-12-23-21-20-19(16-6-4-3-5-7-16)14-26(22(20)25-15-24-21)17-8-10-18(28-2)11-9-17/h3-11,14-15H,12-13H2,1-2H3,(H,23,24,25) |
InChI Key |
QLFSWOGESZNNMF-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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